

Physicochemical Characterization of Fenopropfen Calcium: A Technical Guide to Solubility and pKa

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Compound of Interest

Compound Name: *Fenopropfen Calcium hydrate*

Cat. No.: *B15623235*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and pKa of fenopropfen calcium, a widely used non-steroidal anti-inflammatory drug (NSAID). Understanding these fundamental physicochemical properties is critical for formulation development, pharmacokinetic profiling, and ensuring the therapeutic efficacy of drug products. This document outlines quantitative solubility data, detailed experimental protocols for solubility and pKa determination, and visual workflows to aid in the practical application of these methods.

Core Physicochemical Properties of Fenopropfen Calcium

Fenopropfen calcium, the calcium salt of fenopropfen, is a white crystalline powder.^[1] Its therapeutic action is primarily attributed to the inhibition of prostaglandin synthesis. Key physicochemical parameters such as solubility and the acid dissociation constant (pKa) significantly influence its dissolution rate, absorption, and overall bioavailability.

pKa of Fenopropfen

The pKa of fenopropfen is consistently reported as 4.5 at 25°C.^{[1][2][3]} This value indicates that fenopropfen is a weak acid. At a pH below its pKa, the un-ionized form of the molecule will

predominate, which is typically more lipid-soluble and readily absorbed across biological membranes. Conversely, at a pH above 4.5, the ionized, more water-soluble form will be prevalent.

Quantitative Solubility Data

The solubility of fenopufen calcium has been determined in various aqueous and organic solvents. The following table summarizes the available quantitative data for easy comparison.

Solvent System	Temperature	Solubility	Citation
Dimethyl sulfoxide (DMSO)	Not Specified	~33 mg/mL	[4] [5] [6]
Dimethylformamide (DMF)	Not Specified	~33 mg/mL	[4] [5]
1:8 DMSO:PBS (pH 7.2)	Not Specified	~0.11 mg/mL	[4]
Alcohol (95%)	25°C	~15 mg/mL	[1]
Water	Not Specified	Slightly soluble / Insoluble	[1] [7]

Fenopufen calcium is described as sparingly soluble to insoluble in aqueous buffers.[\[4\]](#)[\[5\]](#) For enhanced solubility in aqueous media, it is recommended to first dissolve the compound in an organic solvent like DMSO and then dilute with the aqueous buffer of choice.[\[4\]](#)

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate determination of solubility and pKa. The following sections provide methodologies that can be adapted for the characterization of fenopufen calcium.

Protocol for Determining Aqueous and Solvent Solubility (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the thermodynamic equilibrium solubility of a compound.^[8]

1. Materials and Equipment:

- Fenoprofen Calcium powder
- Selected solvents (e.g., purified water, phosphate buffer pH 7.4, 95% ethanol, DMSO)
- Scintillation vials or glass flasks with screw caps
- Orbital shaker or wrist-action shaker in a temperature-controlled environment
- Analytical balance
- Centrifuge
- Syringe filters (e.g., 0.22 μm PVDF)
- High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and a UV detector, or a UV-Vis spectrophotometer.

2. Procedure:

- Add an excess amount of fenoprofen calcium powder to a series of vials, each containing a known volume of the desired solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
- Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
- Shake the samples for a predetermined period, typically 24 to 48 hours, to allow the system to reach equilibrium.^[8] It is advisable to determine the time to equilibrium by sampling at various time points (e.g., 24, 48, 72 hours) in a preliminary experiment.
- After the equilibration period, remove the vials and allow them to stand to let the excess solid settle.

- Centrifuge the samples to further separate the undissolved solid from the supernatant.
- Carefully withdraw an aliquot of the clear supernatant and immediately filter it using a syringe filter to remove any remaining solid particles.
- Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
- Quantify the concentration of fenoprofen in the diluted filtrate using a validated HPLC-UV or UV-Vis spectrophotometric method against a standard curve of known concentrations.
- Calculate the solubility by multiplying the measured concentration by the dilution factor.

Protocol for pKa Determination by Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of ionizable compounds by measuring the pH of a solution as a titrant is added.^{[9][10]}

1. Materials and Equipment:

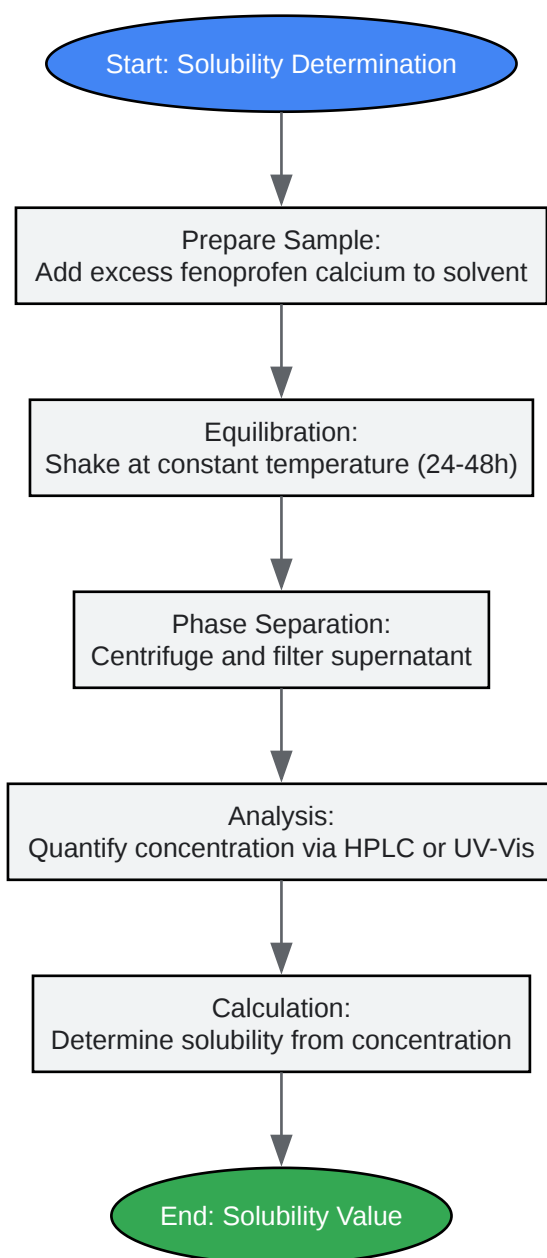
- Fenoprofen Calcium
- Deionized water (carbon dioxide-free)
- Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
- Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
- Potassium chloride (KCl) for maintaining constant ionic strength
- Calibrated pH meter with a glass electrode
- Automatic titrator or a burette
- Magnetic stirrer and stir bar
- Reaction vessel

2. Procedure:

- Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[9]
- Accurately weigh a sample of fenoprofen calcium and dissolve it in a known volume of deionized water. A co-solvent like methanol or ethanol may be used if the aqueous solubility is too low, but the pKa value will then be an apparent pKa for that specific solvent mixture.
- Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).[9][10]
- If the sample is a salt of a weak acid, it may be necessary to first titrate with a standardized acid (e.g., HCl) to convert the salt to the free acid form, followed by titration with a standardized base (e.g., NaOH). For determining the pKa of fenoprofen (a weak acid), the solution is titrated with a standardized NaOH solution.
- Place the solution in the reaction vessel with a magnetic stir bar and immerse the pH electrode.
- Begin the titration by adding small, precise increments of the NaOH solution.
- Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
- Continue the titration past the equivalence point, where a sharp change in pH occurs.
- Plot the recorded pH values against the volume of titrant added to generate a titration curve.
- Determine the equivalence point, which is the point of inflection on the curve.
- The pH at the half-equivalence point (the volume of titrant that is half of the volume at the equivalence point) is equal to the pKa of the compound.[2][11]

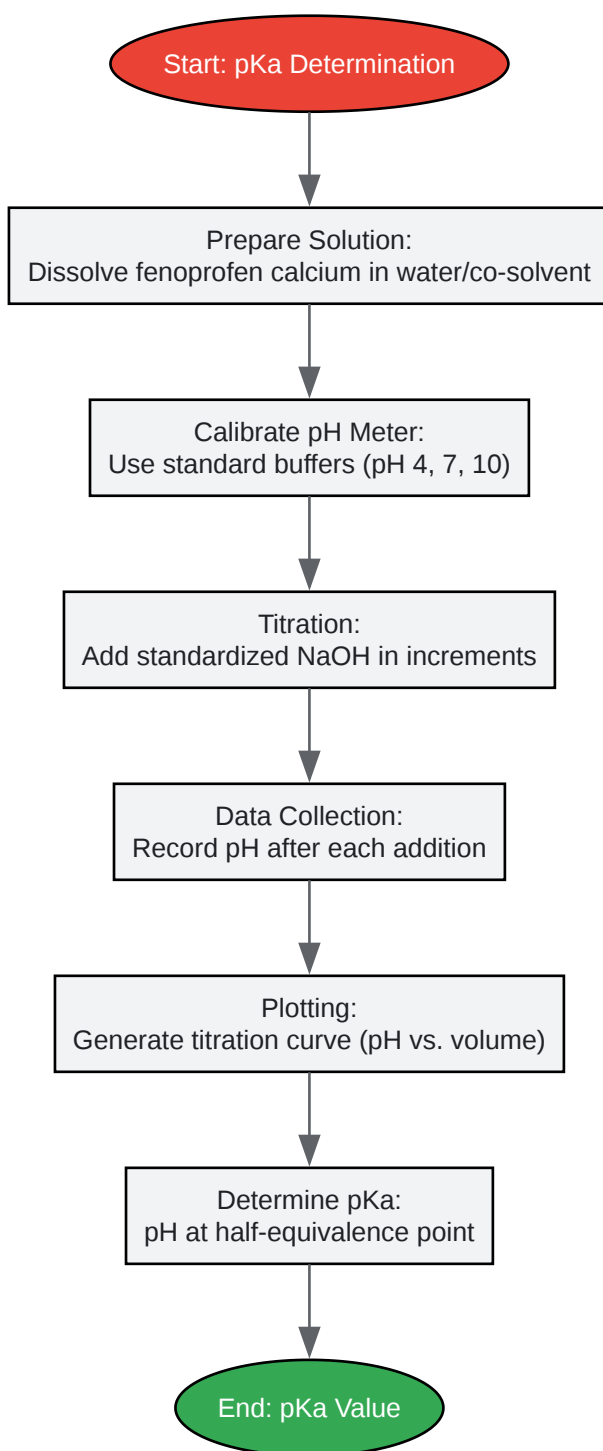
Visualized Experimental Workflows

To further clarify the experimental procedures, the following diagrams, created using the DOT language, illustrate the workflows for solubility and pKa determination.



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Caption: General workflow for the shake-flask solubility determination method.



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